REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[Mg+2].[CH:7]1[C:12]([C@@H:13](O)[CH2:14]N)=[CH:11][C:10]([OH:17])=[C:9](O)[CH:8]=1.[C:19]([O:22][CH2:23][CH3:24])(=O)[CH3:20]>[Pt]>[CH2:23]([O:22][C:19]1[CH:20]=[CH:11][C:12]([CH2:7][CH2:8][CH2:9][CH:10]=[O:17])=[CH:13][CH:14]=1)[C:24]1[CH:11]=[CH:12][CH:7]=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1[C@H](CN)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CCCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 206 mmol | |
AMOUNT: MASS | 52.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |